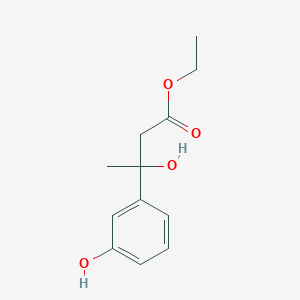

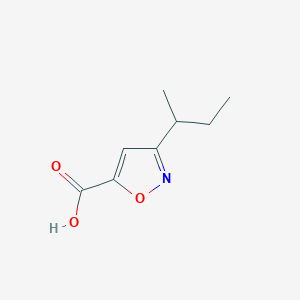

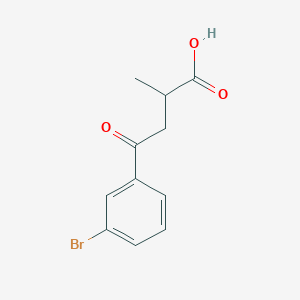

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Building Blocks

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate is explored in various synthetic pathways as a valuable building block. In research, it has been utilized in the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to derive enantiomerically pure compounds, showcasing its role in obtaining key synthetic intermediates with high yields and purity. Such processes involve heating PHB-containing materials in specific alcohols, using catalysts like sulfuric acid or tetraethoxytitanium, to obtain ethyl, methyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates, highlighting its versatility and importance in synthetic organic chemistry (Seebach & Züger, 1982).

Catalytic Applications

In catalysis, its derivatives have been used to facilitate various chemical transformations. For instance, the synthesis of chiral alcohols using rationally designed Saccharomyces cerevisiae reductase and a NADH cofactor regeneration system demonstrates the potential of derivatives of Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate in enhancing enantioselective reductions, thus contributing to the development of drugs that function as 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (Jung, Park, & Kim, 2012).

Renewable Building Blocks

The compound is also being studied for its application in the elaboration of polybenzoxazine, with research exploring renewable phenolic compounds like phloretic acid to introduce phenolic functionalities to –OH bearing molecules. This approach aims to replace conventional phenolation methods, offering a sustainable alternative for creating materials with specific properties like thermal and thermo-mechanical suitability for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Photocatalysis and Organic Synthesis

Further research demonstrates its application in photocatalysis, where photoinduced oxidative annulation reactions involving derivatives of Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate lead to the formation of highly functionalized polyheterocyclic compounds. This showcases its utility in creating complex organic molecules through metal-free and oxidant-free conditions, contributing to the advancement of green chemistry practices (Zhang et al., 2017).

Propriétés

IUPAC Name |

ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-5-4-6-10(13)7-9/h4-7,13,15H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUYRGYWTBCGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

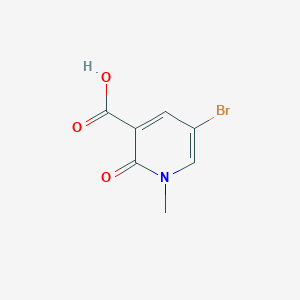

![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)

![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)